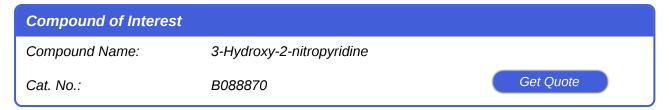


Application Notes and Protocols for 3-Hydroxy-2-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-nitropyridine is a pivotal chemical intermediate, primarily recognized for its role as a key building block in the synthesis of complex pharmaceutical compounds.[1][2] Its chemical structure, featuring both a hydroxyl and a nitro group on a pyridine ring, imparts unique reactivity that is leveraged in the development of targeted therapeutics.[2] Notably, it is an essential precursor in the industrial synthesis of Crizotinib, a potent dual inhibitor of c-MET and anaplastic lymphoma kinase (ALK) used in the treatment of non-small cell lung cancer.[3] [4] This document provides detailed experimental protocols for the synthesis of **3-hydroxy-2-nitropyridine** and its subsequent application in the synthesis of a Crizotinib precursor, alongside relevant data and pathway information.

Chemical Properties



Property	Value	Reference
Molecular Formula	C5H4N2O3	[3]
Molecular Weight	140.10 g/mol	[5]
Appearance	Light yellow to yellow crystalline powder	[1][3]
Melting Point	69-71 °C	[3]
CAS Number	15128-82-2	[3]

Experimental Protocols Protocol 1: Synthesis of 3-Hydroxy-2-nitropyridine

This protocol describes a common method for the nitration of 3-hydroxypyridine to yield **3-hydroxy-2-nitropyridine**.

Materials:

- 3-hydroxypyridine
- Ethyl acetate
- Potassium nitrate (KNO3)
- Acetic anhydride
- Saturated sodium hydroxide (NaOH) solution
- Activated carbon
- Anhydrous magnesium sulfate (MgSO4)
- 250 mL three-necked flask
- · Magnetic stirrer with heating mantle



- Suction filtration apparatus
- Rotary evaporator
- Drying oven

Procedure:

- To a 250 mL three-necked flask, add 10 g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2 g of KNO3, and 21 mL of acetic anhydride.[3][6]
- Heat the mixture to 45°C with magnetic stirring.[3][6]
- Monitor the reaction progress by a suitable method (e.g., TLC).
- Once the reaction is complete, cool the mixture to room temperature.[3][6]
- Filter the mixture by suction and wash the solid with a small amount of ethyl acetate.[3][6]
- Collect the filtrate and adjust the pH to neutral using a saturated NaOH solution.[3][6]
- Extract the aqueous layer with ethyl acetate (3-4 times).[3][6]
- Combine the organic extracts and add activated carbon. Heat the mixture to reflux for 1 hour. [3][6]
- Cool the mixture and filter to remove the activated carbon.
- Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3][6]
- Dry the resulting solid in a drying oven to obtain **3-hydroxy-2-nitropyridine**.[3][6]

Expected Yield: Approximately 11.9 g (81%).[3][6]

Protocol 2: Application in Crizotinib Synthesis - Mitsunobu Reaction



This protocol details the use of **3-hydroxy-2-nitropyridine** in a Mitsunobu reaction, a key step in the synthesis of Crizotinib.

Materials:

- (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
- 3-hydroxy-2-nitropyridine
- Triphenylphosphine (PPh3)
- Diisopropyl azodicarboxylate (DIAD)
- Toluene
- Reaction vessel with temperature control and nitrogen atmosphere

Procedure:

- In a suitable reaction vessel under a nitrogen atmosphere, dissolve 33.2 kg of 3-hydroxy-2-nitropyridine in 383.5 L of toluene at 20°C.
- Add 49 kg of molten (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol to the reactor.
- Add 70.1 kg of triphenylphosphine to the solution.
- Cool the resulting solution to -15°C.
- Slowly add a solution of 55 kg of diisopropyl azodicarboxylate in 70.7 L of toluene over approximately 195 minutes, maintaining the internal temperature between -20°C and -10°C.
- After the addition is complete, continue to stir the reaction mixture and monitor for completion.
- Upon completion, the product, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine, can be isolated and purified by crystallization from ethanol.

Protocol 3: Reduction of the Nitro Group



This protocol provides a general method for the reduction of the nitro group of a nitropyridine derivative to an amine, a common subsequent step.

Materials:

- Nitropyridine derivative (e.g., the product from Protocol 2)
- Methanol
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas source (e.g., hydrogen balloon)
- Filtration apparatus (e.g., Celite pad)

Procedure:

- Dissolve the nitropyridine derivative in methanol in a reaction flask.
- Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).
- Flush the reaction vessel with an inert gas (e.g., argon or nitrogen).
- Introduce hydrogen gas to the reaction mixture, for example, by bubbling hydrogen through the solution for 10 minutes and then maintaining a hydrogen atmosphere with a balloon.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction for the disappearance of the starting material.
- Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
- Combine the filtrates and evaporate the solvent to obtain the aminopyridine product.
- The crude product can be further purified by chromatography if necessary.

Data Presentation



Table 1: Comparison of Synthesis Methods for 3-Hydroxy-2-nitropyridine

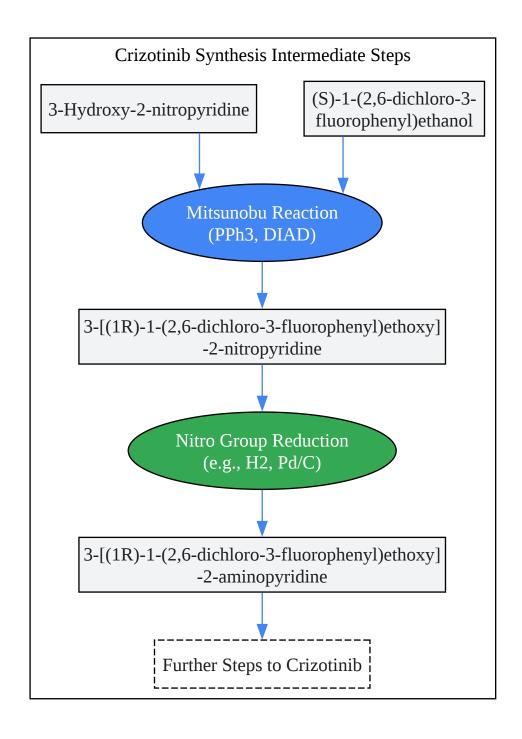
Starting Material	Nitrating Agent	Solvent	Temperatur e	Yield	Reference
3- Hydroxypyridi ne	KNO3 / Acetic Anhydride	Ethyl Acetate	45°C	81%	[3][6]
3- Hydroxypyridi ne	Concentrated H2SO4 / Concentrated HNO3	-	< 30°C	50-57%	[3]
3- Hydroxypyridi ne	KNO3 / Concentrated H2SO4	-	40°C	High	[7]
3- Hydroxypyridi ne	Metal Nitrate / Acetic Anhydride	-	35-55°C	> 80%	[4][8]

Visualizations

Crizotinib Synthesis Workflow

The following diagram illustrates the initial steps in the synthesis of Crizotinib, highlighting the role of **3-hydroxy-2-nitropyridine**.





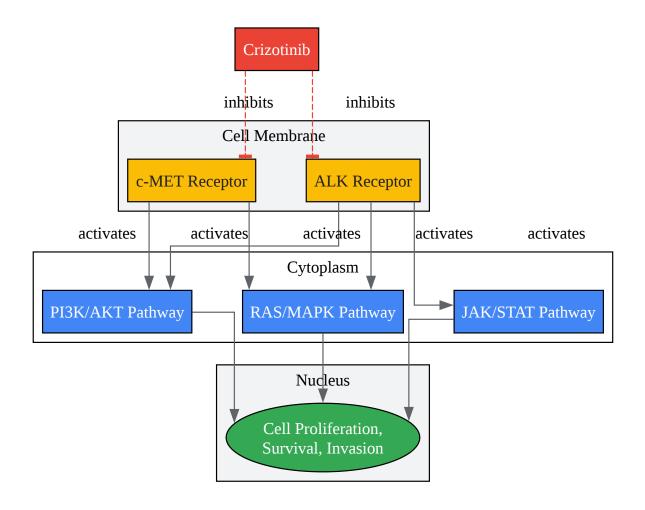
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Caption: Crizotinib Synthesis Workflow

c-MET and ALK Signaling Pathway Inhibition

This diagram depicts a simplified overview of the c-MET and ALK signaling pathways and their inhibition by Crizotinib.





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